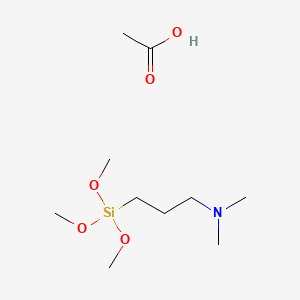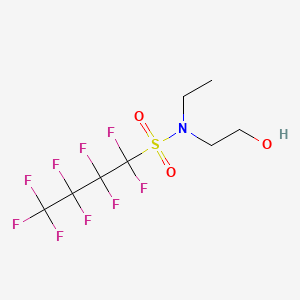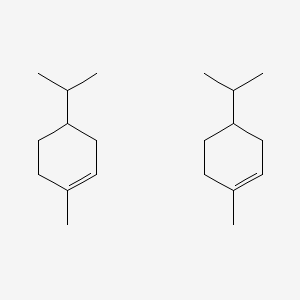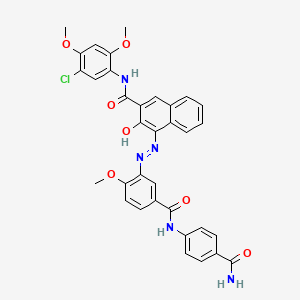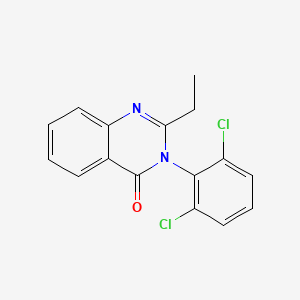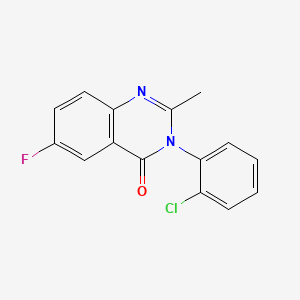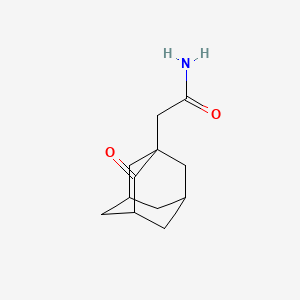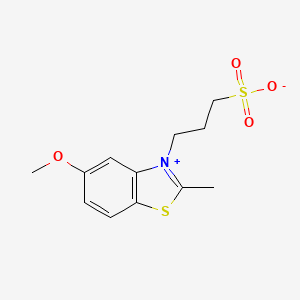
METHYL 5-ACETYLAMINOLEVULINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-acetylaminolevulinate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is a derivative of aminolevulinic acid and is used primarily in research settings. This compound is known for its role in photodynamic therapy, where it acts as a photosensitizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-acetylaminolevulinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the amine group.
Applications De Recherche Scientifique
Methyl 5-acetylaminolevulinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its role in cellular processes and its effects on biological systems.
Medicine: It is used in photodynamic therapy for treating certain skin conditions, such as actinic keratosis.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl aminolevulinate: Similar in structure but lacks the acetyl group.
5-Aminolevulinic acid: The parent compound, which lacks both the methyl and acetyl groups.
Uniqueness
Methyl 5-acetylaminolevulinate is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications, such as photodynamic therapy, where its metabolic conversion to protoporphyrin IX is crucial .
Propriétés
Numéro CAS |
93393-93-2 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl 5-acetamido-4-oxopentanoate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
ODTLWRJIPVEESK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)CCC(=O)OC |
SMILES canonique |
CC(=O)NCC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


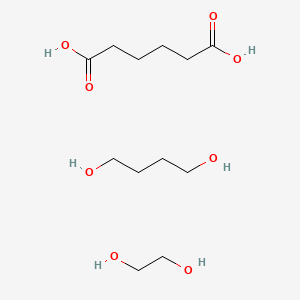

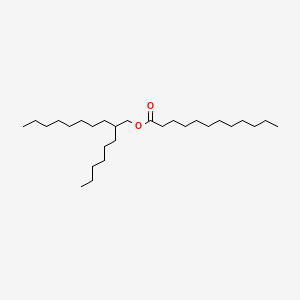
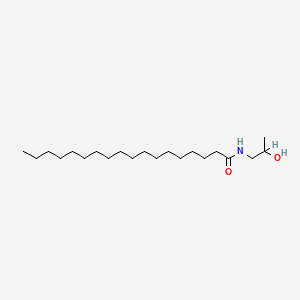
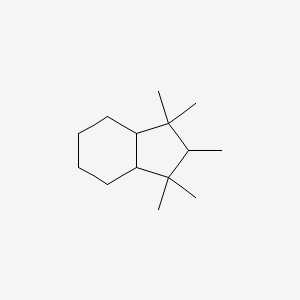
![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
